Sauristolactam
Overview
Description
Sauristolactam is a naturally occurring alkaloid that was first isolated from the extracts of the aquatic weed Saururus cernuus L. (Saururaceae) by Rao and Reddy in 1990 . It belongs to the aristolactam family, which is characterized by a phenanthrene lactam scaffold . This compound has garnered significant interest due to its unique structure and promising biological properties, including potential anticancer, neuroprotective, and osteoclast differentiation inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sauristolactam typically involves a multi-step process. One efficient and practical route starts from 2-methoxy-4-methylphenol . The synthetic strategy includes the following key steps:
Benzylic Protection: The phenol is protected using a benzyl group.
Vilsmeier Reaction: The protected phenol undergoes a Vilsmeier reaction with phosphorus oxychloride and dimethylformamide to form benzaldehyde.
Oxidation: The benzaldehyde is oxidized using sodium hypochlorite in a pH 7 buffer solution to produce benzoic acid.
Esterification: The benzoic acid is converted into its methyl ester using catalytic sulfuric acid.
Bromination: The methyl ester undergoes bromination under acidic conditions, with the protecting group switched from benzyl to acetyl to avoid undesired products.
Suzuki-Miyaura Coupling/Aldol Condensation: The final steps involve a Suzuki-Miyaura coupling and aldol condensation cascade reaction to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key to industrial production lies in optimizing reaction conditions and yields at each step to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sauristolactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving halogens, can yield various analogues.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in a pH 7 buffer solution.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Halogenation using bromine under acidic conditions.
Major Products: The major products formed from these reactions include various aristolactam derivatives, which can exhibit different biological activities depending on the modifications made to the phenanthrene lactam scaffold .
Scientific Research Applications
Sauristolactam has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.
Medicine: It has potential as an anticancer agent, with activity against various tumor cell lines, including HCT-15 colon cancer cells.
Industry: Its unique structure and biological properties make it a valuable compound for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of sauristolactam involves several molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting the proliferation of cancer cells, potentially through the direct inhibition of specific enzymes or signaling pathways involved in cell growth and survival.
Neuroprotective Activity: this compound protects neurons by inhibiting nitric oxide production, which is a key factor in glutamate-induced neurotoxicity.
Osteoclast Differentiation Inhibition: It blocks the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis, thereby preventing bone resorption.
Comparison with Similar Compounds
Sauristolactam is part of the aristolactam family, which includes several structurally related compounds:
Aristolactam BII (Cepharanone B): Another member of the aristolactam family with similar biological activities.
N-Methyl Piperolactam A: A related compound with a similar phenanthrene lactam scaffold.
Uniqueness: this compound stands out due to its specific combination of biological activities, including anticancer, neuroprotective, and osteoclast differentiation inhibitory effects. Its unique structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
14-hydroxy-15-methoxy-10-methyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZNTLPRUIGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155921 | |
Record name | Sauristolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128533-02-8 | |
Record name | Sauristolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128533028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sauristolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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